2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Description
2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is a synthetic small molecule belonging to the dihydroisoquinolinone class. Its structure comprises a dihydroisoquinolinone core substituted at position 2 with a benzyl group and at position 5 with a 2-(4-methylpiperidin-1-yl)-2-oxoethoxy moiety. Structural elucidation of analogous compounds typically employs X-ray crystallography or NMR, often using software suites like SHELX for refinement .
Properties
IUPAC Name |
2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-18-10-13-25(14-11-18)23(27)17-29-22-9-5-8-21-20(22)12-15-26(24(21)28)16-19-6-3-2-4-7-19/h2-9,18H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGOIYVHSBVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322813 | |
| Record name | 2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
55.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850905-37-2 | |
| Record name | 2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. The isoquinoline derivative is reacted with 4-methylpiperidine in the presence of a base such as sodium hydride.
Formation of the Oxoethoxy Linkage: The final step involves the formation of the oxoethoxy linkage. This can be achieved by reacting the intermediate with ethyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the function of various biological systems. Its ability to interact with different biological targets makes it useful in the investigation of cellular processes.
Medicine
In medicinal chemistry, 2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three structurally related analogs from the literature, focusing on substituent effects and computed physicochemical properties.
Table 1: Structural and Property Comparison of Dihydroisoquinolinone Derivatives
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3): The target compound’s 4-methylpiperidine group likely reduces lipophilicity (XLogP3 ~3.8) compared to ’s dihydroindole (XLogP3 4.4) due to the piperidine’s basic nitrogen and methyl group. However, it is more lipophilic than ’s bromophenyl analog (XLogP3 ~3.2), where the polar bromine may counterbalance the aromatic ring. ’s benzylpiperidine and pyranone substituents result in the highest XLogP3 (~5.1), suggesting reduced solubility.
Hydrogen Bonding and Rotational Flexibility: The target compound and share five hydrogen bond acceptors, primarily from the oxoethoxy and heterocyclic amines. Rotatable bonds (6 in the target vs. 5–8 in analogs) influence conformational flexibility, which may affect binding kinetics and metabolic stability.
Structural Modifications and Bioactivity: Benzyl vs. 4-Methylpiperidine vs. Pyrrolidine/Dihydroindole (–5): The six-membered 4-methylpiperidine in the target may offer better solubility and reduced ring strain compared to pyrrolidine () or dihydroindole (), which are five-membered.
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest that its benzyl and 4-methylpiperidine substituents balance lipophilicity and solubility, making it a candidate for further optimization. The bromophenyl analog () may exhibit enhanced electronic interactions due to bromine’s polarizability, whereas ’s dihydroindole could favor π-π stacking. Computational modeling or synthesis followed by assays (e.g., kinase inhibition) would be required to validate these hypotheses.
Biological Activity
2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroisoquinoline backbone, a benzyl group, and a piperidine moiety linked through an oxoethoxy group. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 325.41 g/mol |
| CAS Number | 850905-37-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .
Neuroprotective Effects
The piperidine structure is known for its neuroprotective properties. Research indicates that derivatives of piperidine can modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
Case Studies
Several studies have explored the pharmacological potential of compounds structurally related to this compound:
- Study on Cancer Cell Lines : A study evaluated the effect of similar compounds on human ovarian cancer cells, reporting enhanced apoptosis and reduced cell viability .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration, highlighting their potential in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
